molecular formula C5H11N2O2P B1200054 Tabun CAS No. 77-81-6

Tabun

Cat. No.: B1200054
CAS No.: 77-81-6
M. Wt: 162.13 g/mol
InChI Key: PJVJTCIRVMBVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.
This compound is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent.

Properties

CAS No.

77-81-6

Molecular Formula

C5H11N2O2P

Molecular Weight

162.13 g/mol

IUPAC Name

[dimethylamino(ethoxy)phosphoryl]formonitrile

InChI

InChI=1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3

InChI Key

PJVJTCIRVMBVIA-UHFFFAOYSA-N

impurities

Tabun is seldom found in the pure form;  it is generally contaminated with degradation products or production by-products;  the principal impurity being diethyl dimethylphosphoramidate.

SMILES

CCOP(=O)(C#N)N(C)C

Canonical SMILES

CCOP(=O)(C#N)N(C)C

boiling_point

464 °F at 760 mm Hg (EPA, 1998)
240 °C at 760 mm Hg;  120 °C at 10 mm Hg;  100-108 °C at 9 mm Hg

Color/Form

Liquid
Pale to dark amber liquid
Colorless to brown liquid

density

1.073 (EPA, 1998)
1.073 g/mL at 25 °C

flash_point

172 °F (EPA, 1998)

melting_point

-58 °F (EPA, 1998)
-50 °C

Key on ui other cas no.

77-81-6

physical_description

Tabun is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent.
Clear, colorless to pale or dark amber liquid.

solubility

Readily soluble in organic solvents.
In water, 9.8X10+4 mg/L at 25 °C

Synonyms

N,N-dimethylamido-O-ethyl cyanophosphate
tabun

vapor_density

5.63 (EPA, 1998) (Relative to Air)
5.6 (Air = 1)

vapor_pressure

0.07 mm Hg at 77 °F (EPA, 1998)
0.07 mm Hg at 25 °C;  0.037 mm Hg at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tabun
Reactant of Route 2
Reactant of Route 2
Tabun
Reactant of Route 3
Tabun
Reactant of Route 4
Reactant of Route 4
Tabun
Reactant of Route 5
Reactant of Route 5
Tabun
Reactant of Route 6
Reactant of Route 6
Tabun

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.